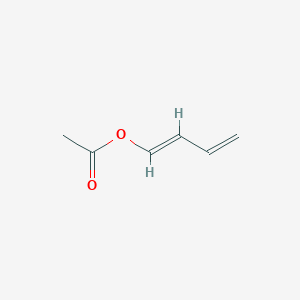
1-Acétoxy-1,3-butadiène
Vue d'ensemble
Description
1-Acetoxy-1,3-butadiene, a compound prepared through the reaction of crotonaldehyde with acetic anhydride in the presence of potassium or sodium acetate, exhibits intriguing physical and chemical properties due to its cis and trans forms. These forms are distinguished by their physical properties and infrared spectra, contributing to varied applications and reactivities in chemical synthesis and transformations (Georgieff & Dupre, 1960).
Synthesis Analysis
The synthesis of 1-Acetoxy-1,3-butadiene involves the acetoxylation of 1,3-butadiene, a process extensively studied to optimize yield and selectivity. One approach includes the gas phase acetoxylation over palladium catalysts, significantly influenced by the addition of vanadium to Pd-Sb-KOAc catalysts, enhancing the reaction's selectivity and efficiency (Shinohara, 1985).
Molecular Structure Analysis
The molecular structure of 1-Acetoxy-1,3-butadiene, featuring cis and trans isomers, plays a crucial role in its reactivity and physical properties. The differentiation between these isomers is primarily based on their infrared spectra, which reveal distinct features attributable to their molecular configurations (Georgieff & Dupre, 1960).
Chemical Reactions and Properties
1-Acetoxy-1,3-butadiene undergoes various chemical reactions, showcasing its versatility in organic synthesis. For instance, it can participate in cycloadditions, a key reaction for constructing complex molecular architectures. The presence of acetoxy and butadiene units within the molecule allows for selective reactions, leading to the formation of diverse functionalized products (Rahn et al., 2008).
Physical Properties Analysis
The physical properties of 1-Acetoxy-1,3-butadiene, including its boiling point, melting point, and solubility, are influenced by its molecular structure. The cis and trans isomers exhibit different physical characteristics due to their distinct molecular geometries, affecting their phase behavior and interactions with solvents and other chemicals (Georgieff & Dupre, 1960).
Chemical Properties Analysis
The chemical properties of 1-Acetoxy-1,3-butadiene, such as reactivity towards nucleophiles and electrophiles, are dictated by its functional groups. The acetoxy group, in particular, can act as a leaving group or be involved in acyl transfer reactions, enabling the synthesis of a wide range of derivatives with varying chemical functionalities (Shinohara, 1985).
Applications De Recherche Scientifique
Synthèse chimique
Le 1-acétoxy-1,3-butadiène (1-ABD) est utilisé dans divers procédés de synthèse chimique . Il peut être généré par une réaction catalysée par l'acétate de potassium ou de sodium entre le crotonaldéhyde et l'anhydride acétique .
Précurseur de polymère
Les difonctionalisation efficaces du 1,3-butadiène offrent un accès direct à la synthèse de divers précurseurs de polymères, notamment l'adiponitrile, l'adipaldehyde et les diesters adipiques .
Réactions de cycloaddition
Le 1-ABD participe en tant que diène 2Π ou 4Π dans les réactions de cycloaddition . Cette propriété le rend utile dans la synthèse de molécules organiques complexes.
Réaction de Diels Alder énantiosélective
La réaction de Diels Alder énantiosélective de la 2-méthoxy-5-méthyl-1,4-benzoquinone avec le 1-ABD en présence de tamis moléculaires a été rapportée . Cette réaction est utile dans la synthèse de composés chiraux.
Réaction avec les diénophiles
Le 1-ABD est utilisé pour la réaction avec des diénophiles tels que les maléimides, la juglone, la butyne-1,4-dione et le 2-(4-méthylphényl)-2H-azirine-3-carboxylate de méthyle . Ces réactions sont utiles dans la synthèse de composés hétérocycliques.
Photocatalyse à la lumière visible
Le 1-ABD est utilisé en photocatalyse à la lumière visible . Cette application est utile en chimie verte car elle réduit le besoin d'apports énergétiques élevés.
Cyclisation oxa-Pictet-Spengler intermoléculaire
Le 1-ABD est utilisé comme réactif lors de la cyclisation oxa-Pictet-Spengler intermoléculaire . Cette réaction est utile dans la synthèse de dérivés de la tétrahydroisoquinoléine.
Développement de catalyseurs
Le développement de systèmes catalytiques efficaces joue un rôle clé pour permettre des procédés économiques en atomes et sélectifs
Mécanisme D'action
Target of Action
1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .
Mode of Action
The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .
Biochemical Pathways
1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .
Pharmacokinetics
It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.
Result of Action
The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1E)-buta-1,3-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQBXHZBNUXGJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189208 | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1515-76-0, 35694-20-3 | |
| Record name | 1,3-Butadienyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-butadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTADIENYL ACETATE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2X0YSB2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



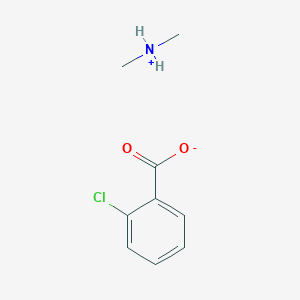
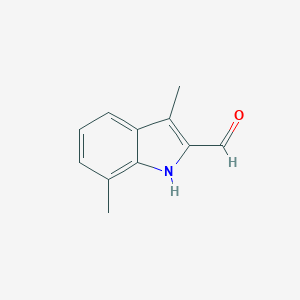


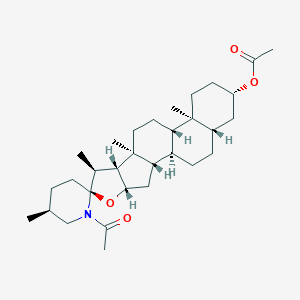
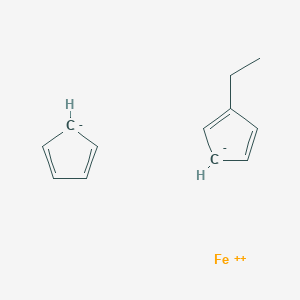
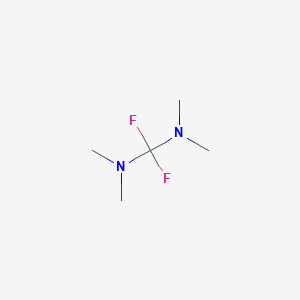

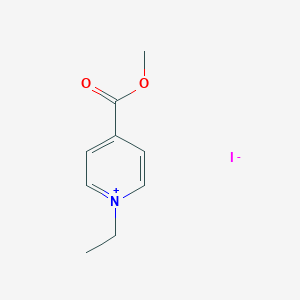
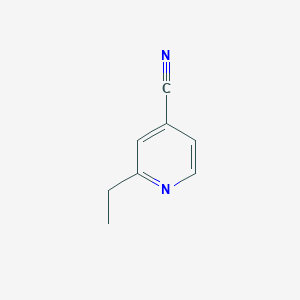
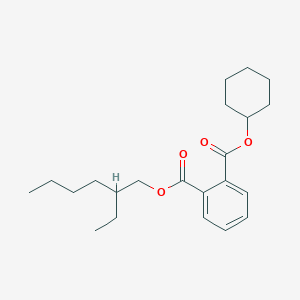
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)